molecular formula C11H9NO2 B14846069 3,5-Diacetylbenzonitrile

3,5-Diacetylbenzonitrile

Cat. No.: B14846069
M. Wt: 187.19 g/mol
InChI Key: YRMHWMZFJKTSCP-UHFFFAOYSA-N
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Description

3,5-Diacetylbenzonitrile is an organic compound characterized by the presence of two acetyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diacetylbenzonitrile typically involves the acetylation of benzonitrile derivatives. One common method is the Friedel-Crafts acylation reaction, where benzonitrile is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Diacetylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 3,5-Diacetylbenzoic acid.

    Reduction: 3,5-Diacetylbenzylamine.

    Substitution: 3,5-Diacetyl-4-nitrobenzonitrile (for nitration).

Scientific Research Applications

3,5-Diacetylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Diacetylbenzonitrile depends on its specific application. In chemical reactions, the acetyl groups and nitrile functionality play key roles in determining reactivity. For instance, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of amines. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of acetyl groups.

    3,5-Diacetylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

3,5-Diacetylbenzonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3,5-diacetylbenzonitrile

InChI

InChI=1S/C11H9NO2/c1-7(13)10-3-9(6-12)4-11(5-10)8(2)14/h3-5H,1-2H3

InChI Key

YRMHWMZFJKTSCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)C#N)C(=O)C

Origin of Product

United States

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